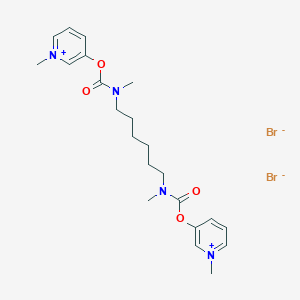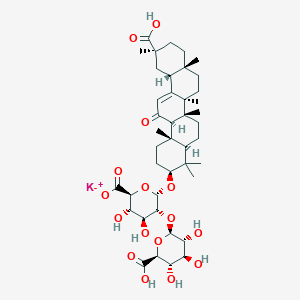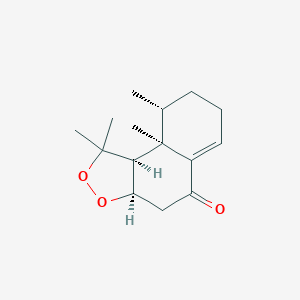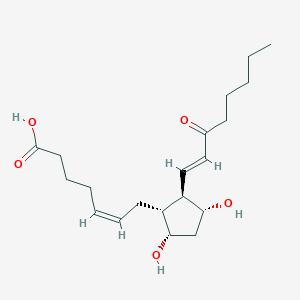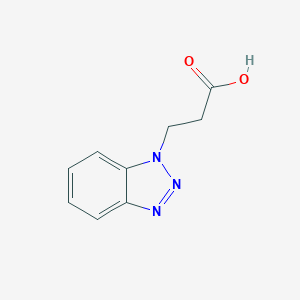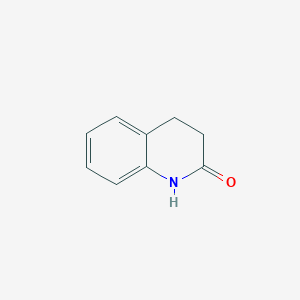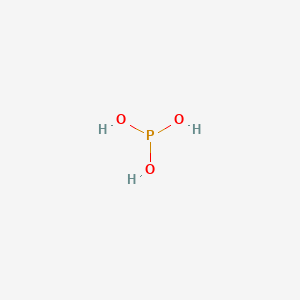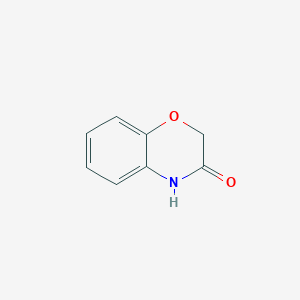
4-Phenoxy-benzenepropanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenoxy-benzenepropanal is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that is primarily used for research purposes, and its unique properties make it an ideal candidate for further investigation.
Wirkmechanismus
The mechanism of action of 4-Phenoxy-benzenepropanal is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and receptors in the body. This property makes it an attractive target for further investigation as a potential therapeutic agent.
Biochemische Und Physiologische Effekte
Studies have shown that 4-Phenoxy-benzenepropanal has a range of biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and antitumor properties. It has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-Phenoxy-benzenepropanal is its versatility in laboratory experiments. It can be used as a starting material for the synthesis of other compounds, and its unique properties make it an ideal candidate for further investigation. However, its limitations include its potential toxicity and the need for specialized equipment and techniques for its synthesis and purification.
Zukünftige Richtungen
There are several future directions for research on 4-Phenoxy-benzenepropanal. One area of interest is its potential use in the development of novel drugs for the treatment of various diseases. Another area of investigation is its potential use in the development of new materials, such as polymers and nanoparticles. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of 4-Phenoxy-benzenepropanal involves several steps, including the reaction of benzaldehyde with 4-hydroxypropiophenone, followed by the addition of sodium hydroxide and hydrochloric acid. The resulting compound is then purified using various techniques, such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
4-Phenoxy-benzenepropanal has been extensively studied for its potential applications in scientific research. One of its primary uses is as a starting material for the synthesis of other compounds. It has also been investigated for its potential use as a building block for the development of novel drugs.
Eigenschaften
CAS-Nummer |
54954-44-8 |
|---|---|
Produktname |
4-Phenoxy-benzenepropanal |
Molekularformel |
C15H14O2 |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
3-(4-phenoxyphenyl)propanal |
InChI |
InChI=1S/C15H14O2/c16-12-4-5-13-8-10-15(11-9-13)17-14-6-2-1-3-7-14/h1-3,6-12H,4-5H2 |
InChI-Schlüssel |
YWWSTWLNICEXHR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CCC=O |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CCC=O |
Synonyme |
3-(4-Phenoxyphenyl)propanal_x000B_ |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



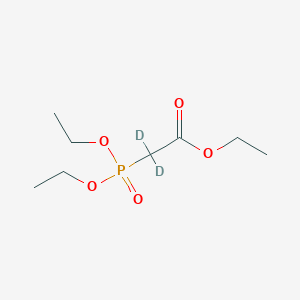
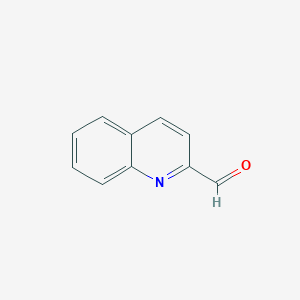
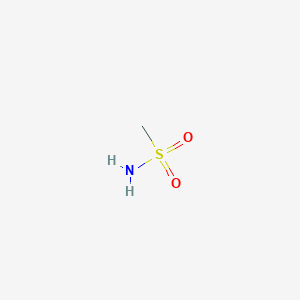
![3-Chloro-6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene](/img/structure/B31653.png)
